molecular formula C5H7N3O B146107 5-Methylcytosine CAS No. 130170-01-3

5-Methylcytosine

Cat. No. B146107
M. Wt: 125.13 g/mol
InChI Key: LRSASMSXMSNRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylcytosine is a modified form of the nucleotide cytosine that plays a critical role in the regulation of gene expression. It is involved in the epigenetic modifications of DNA, which can affect how genes are expressed without altering the underlying DNA sequence.

Scientific Research Applications

The study of 5-methylcytosine has broad implications for many areas of scientific research, including genetics, epigenetics, and cancer biology. Researchers are particularly interested in understanding how changes in DNA methylation patterns can contribute to the development and progression of various diseases, including cancer.

Mechanism Of Action

The mechanism of action of 5-methylcytosine is complex and multifaceted. It can affect gene expression by altering the accessibility of DNA to transcription factors and other regulatory proteins. Additionally, it can influence the activity of histone-modifying enzymes, which can further impact gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-methylcytosine are numerous and varied. In addition to its role in gene expression, it has been shown to play a role in DNA replication, repair, and stability. It can also impact cellular differentiation and development, as well as immune function.

Advantages And Limitations For Lab Experiments

One advantage of studying 5-methylcytosine is that it is relatively easy to detect and quantify using a variety of techniques, including bisulfite sequencing and methylation-specific PCR. However, there are also limitations to these methods, including the potential for false positives and the inability to detect other types of epigenetic modifications.

Future Directions

There are many exciting future directions for research on 5-methylcytosine. One area of interest is the development of new techniques for detecting and quantifying DNA methylation patterns. Additionally, researchers are working to better understand the role of 5-methylcytosine in various diseases, including cancer, and to develop new therapies that target this epigenetic modification. Finally, there is a growing interest in understanding the role of 5-methylcytosine in environmental and developmental factors that can impact gene expression and health outcomes.
Conclusion
In conclusion, 5-methylcytosine is a critical epigenetic modification that plays a central role in gene expression, DNA stability, and cellular differentiation. It has broad implications for many areas of scientific research, including genetics, epigenetics, and cancer biology. While there are still many unanswered questions about the mechanism of action and physiological effects of 5-methylcytosine, ongoing research is likely to shed new light on this fascinating area of study.

properties

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58366-64-6 (mono-hydrochloride)
Record name 5-Methylcytosine
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DSSTOX Substance ID

DTXSID50203948
Record name 5-Methylcytosine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
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Solubility

34.5 mg/mL
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
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Product Name

5-Methylcytosine

CAS RN

554-01-8
Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-methylcytosine
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Record name 5-METHYLCYTOSINE
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Record name 5-Methylcytosine
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Melting Point

270 °C
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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